molecular formula C20H23NO6 B11505015 6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11505015
M. Wt: 373.4 g/mol
InChI Key: UMMYKXMYIDPALF-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple methoxy groups and a tetrahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps. One common method includes the use of a Grignard reaction, where a Grignard reagent is reacted with a suitable precursor under anhydrous conditions . The reaction is often carried out in the presence of a reflux condenser and anhydrous tetrahydrofuran (THF) as the solvent . The reaction mixture is stirred at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium (VI) oxide in acetic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a quinoline derivative with altered functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6,7-DIMETHOXY-4-(3,4,5-TRIMETHOXY-PHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE apart is its unique combination of methoxy groups and the tetrahydroquinoline core, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H23NO6/c1-23-15-8-13-12(9-19(22)21-14(13)10-16(15)24-2)11-6-17(25-3)20(27-5)18(7-11)26-4/h6-8,10,12H,9H2,1-5H3,(H,21,22)

InChI Key

UMMYKXMYIDPALF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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